Pheneturide
Overview
Description
Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant of the ureide class . It can be conceptually formed in the body as a metabolic degradation product from phenobarbital . It is considered to be obsolete and is now seldom used .
Synthesis Analysis
The biotransformation of pheneturide was studied in humans and in rats . Human volunteers received a single oral dose of 10mg/kg of pheneturide and the rats were given repeated doses of 250 mg/kg . The substances contained in the analyzed preparations were identified by reverse-phase HPLC with UV and high-resolution mass spectrometric detection, capillary zone electrolysis, and head-space solid-phase microextraction followed by GC–MS .
Molecular Structure Analysis
Pheneturide has a molecular formula of C11H14N2O2 . Its average mass is 206.241 Da and its monoisotopic mass is 206.105530 Da . The structure of Pheneturide is also available as a 2D Mol file .
Chemical Reactions Analysis
Pheneturide is stable in solid dosage forms, whereas in liquid dosage forms it is partially degraded . Two degradation products were identified in a 57-year-old solution: pheneturide and 3-aminopentanoic acid .
Physical And Chemical Properties Analysis
Pheneturide is a solid substance . It has a solubility of >250 mg/mL in DMSO . Its chemical formula is C11H14N2O2 and its molecular weight is 206.24 .
Scientific Research Applications
1. Raman Spectroscopy and Graphene Research
Pheneturide, like other sp(2)-bonded carbon allotropes, can be studied using Raman spectroscopy, a technique pivotal in graphene research. This method is crucial for understanding the properties of graphene, which include layer orientation, edge types, and the impact of various perturbations such as doping and strain. This understanding is beneficial for exploring the applications of graphene in various fields (Ferrari & Basko, 2013).
2. Graphene Field-Effect Transistors (GFETs)
Graphene Field-Effect Transistors (GFETs), which can be studied with materials like Pheneturide, have shown potential in detecting pH levels and protein adsorptions. This feature could be pivotal in developing sensitive sensors for various biomedical and environmental monitoring applications (Ohno et al., 2009).
3. Graphene in Biomedicine
Pheneturide's relevance extends to the biomedical application of graphene-based nanomaterials (GBNs). GBNs are employed in drug delivery, disease therapy, and bioimaging. However, the potential environmental and health risks associated with GBNs are also a critical area of ongoing research (Dasari Shareena et al., 2018).
4. Graphene-Based Nanostructures
The study of graphene and graphene-based nanostructures, where Pheneturide can be relevant, includes applications in flexible conductive films, printed electronics, and energy storage devices. These applications demonstrate the material's versatility and potential for revolutionizing various industrial sectors (Nguyen & Nguyễn, 2016).
5. Graphene in Tissue Engineering
In tissue engineering, graphene-based materials, potentially including Pheneturide, are used for developing scaffolds for tissue regeneration. This application leverages graphene's biocompatibility and unique physical properties for advancements in regenerative medicine (Shin et al., 2016).
Safety And Hazards
Pheneturide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity Category 4 . It is harmful if swallowed . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Pheneturide .
properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pheneturide | |
CAS RN |
90-49-3, 6192-36-5, 6509-32-6 | |
Record name | Pheneturide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pheneturide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Pheneturide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheneturide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphenacemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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